molecular formula C22H17N3O4 B3739884 2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]-N-phenylbenzamide

2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]-N-phenylbenzamide

Cat. No.: B3739884
M. Wt: 387.4 g/mol
InChI Key: XXVDCTNIMJZIRK-BUHFOSPRSA-N
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Description

2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]-N-phenylbenzamide is a complex organic compound characterized by the presence of a nitrophenyl group, a prop-2-enoyl group, and an amide linkage

Properties

IUPAC Name

2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4/c26-21(14-13-16-7-6-10-18(15-16)25(28)29)24-20-12-5-4-11-19(20)22(27)23-17-8-2-1-3-9-17/h1-15H,(H,23,27)(H,24,26)/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVDCTNIMJZIRK-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]-N-phenylbenzamide typically involves the following steps:

    Formation of the nitrophenylprop-2-enoyl intermediate: This step involves the reaction of 3-nitrobenzaldehyde with an appropriate reagent to form the nitrophenylprop-2-enoyl intermediate.

    Amidation reaction: The intermediate is then reacted with N-phenylbenzamide under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitrobenzoic acid derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted nitrophenyl derivatives.

Scientific Research Applications

2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]-N-phenylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]-N-phenylbenzamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amide linkage can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]acetic acid
  • 2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}propanoic acid

Uniqueness

2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]-N-phenylbenzamide is unique due to its specific structural features, such as the combination of a nitrophenyl group with an amide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]-N-phenylbenzamide
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2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]-N-phenylbenzamide

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